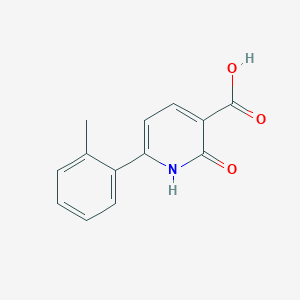
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by a pyridine ring substituted with a 2-methylphenyl group at the 6-position, a carboxylic acid group at the 3-position, and a keto group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridine derivative. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield. The industrial process would also focus on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2-oxo-1H-pyridine-3-carboxylic acid: Lacks the 2-methylphenyl group, which may result in different chemical and biological properties.
6-phenyl-2-oxo-1H-pyridine-3-carboxylic acid: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid: Contains a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of the 2-methylphenyl group in 6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1204296-40-1 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
6-(2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-9(8)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |
InChIキー |
AMPSYNCRWPTYQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















